molecular formula C7H8F3N3 B112104 N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine CAS No. 172648-55-4

N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine

Cat. No.: B112104
CAS No.: 172648-55-4
M. Wt: 191.15 g/mol
InChI Key: RLRUNZFXEAZVIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-Methyl-5-(trifluoromethyl)pyridine-2,3-diamine (CAS: 172648-55-4) is a pyridine derivative with the molecular formula C₇H₈F₃N₃. It features a trifluoromethyl (-CF₃) group at position 5, an amino (-NH₂) group at position 3, and a methyl-substituted amino (-NHCH₃) group at position 2 (N2) of the pyridine ring . This compound is commercially available from suppliers such as Sigma-Aldrich and Shanghai Jinlan Pharm, though some vendors (e.g., CymitQuimica) list it as discontinued .

Properties

IUPAC Name

2-N-methyl-5-(trifluoromethyl)pyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3/c1-12-6-5(11)2-4(3-13-6)7(8,9)10/h2-3H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRUNZFXEAZVIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=N1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371029
Record name N~2~-Methyl-5-(trifluoromethyl)pyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172648-55-4
Record name N~2~-Methyl-5-(trifluoromethyl)pyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-2-(methylamino)-5-(trifluoromethyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 10% Pd/C (0.5 g) is added to a solution of 3-nitro-5-(trifluoromethyl)pyridin-2-amine (1.0 g, 4.83 mmol) in ethanol (10 mL). The mixture is hydrogenated at 50 psi for 5 hours, followed by filtration through Celite and evaporation under reduced pressure to yield 5-(trifluoromethyl)pyridine-2,3-diamine. This intermediate is subsequently methylated to introduce the N²-methyl group.

Critical Parameters :

  • Catalyst loading (10% Pd/C) ensures complete reduction while minimizing side reactions.

  • Ethanol as the solvent balances reactivity and safety.

  • Hydrogen pressure (50 psi) accelerates reaction kinetics without compromising selectivity.

Cyclization Using Carbonylating Agents

Cyclization reactions with 1,1'-carbonyldiimidazole (CDI) or thiocarbonyldiimidazole are widely employed to form imidazo[4,5-b]pyridine derivatives, which are hydrolyzed to yield the target diamine.

CDI-Mediated Cyclization

A mixture of 5-(trifluoromethyl)pyridine-2,3-diamine (0.90 g, 5.08 mmol) and CDI (1.0 g, 6.17 mmol) in tetrahydrofuran (THF, 10 mL) is stirred at room temperature for 16 hours. Heating to reflux for 2 hours induces cyclization, followed by precipitation and filtration to isolate 6-trifluoromethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one. Acidic hydrolysis of this intermediate then affords N²-methyl-5-(trifluoromethyl)pyridine-2,3-diamine.

Advantages :

  • CDI’s high reactivity enables mild reaction conditions (25–70°C).

  • THF’s polarity facilitates homogeneous mixing and product isolation.

Thiocarbonyldiimidazole Approach

Thiocarbonyldiimidazole (0.2 mmol) and 5-(trifluoromethyl)pyridine-2,3-diamine (0.2 mmol) react in dry THF under nitrogen at room temperature. Subsequent treatment with dicyclohexylcarbodiimide (DCC) at 40–60°C promotes cyclization, yielding imidazo[4,5-b]pyridine derivatives after HPLC purification.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times for intermediate formation. For instance, 2-chloro-1,1,1-triethoxyethane (504 mg, 2.56 mmol) reacts with 5-(trifluoromethyl)pyridine-2,3-diamine (454 mg, 2.56 mmol) in dichloromethane (DCM) under microwave heating at 100°C for 20 minutes. The resulting solid is filtered and washed with DCM/hexanes to yield 2-(chloromethyl)-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine, a precursor to the target compound.

Key Benefits :

  • Reaction time reduced from hours to minutes.

  • Enhanced purity due to minimized side reactions.

Oxidative Coupling and Functionalization

Recent advancements employ oxidative agents like Oxone (potassium peroxymonosulfate) to facilitate coupling reactions. For example, methyl 4-(5-(3-fluoro-4-formylphenyl)pyrimidin-2-yloxy)bicyclo[2.2.2]octane-1-carboxylate reacts with 5-(trifluoromethyl)pyridine-2,3-diamine in dimethyl sulfoxide (DMSO) at 50°C in the presence of magnesium bromide. Oxone is added to oxidize intermediates, yielding the target compound after HPLC purification.

Optimization Insights :

  • DMSO’s high boiling point accommodates elevated temperatures.

  • Magnesium bromide stabilizes reactive intermediates.

Comparative Analysis of Methods

Method Conditions Yield Purity Scalability
Catalytic Hydrogenation50 psi H₂, 5 hours, ethanolHigh>95%Industrial
CDI CyclizationTHF, reflux, 16 hoursModerate90–95%Lab-scale
Microwave Synthesis100°C, 20 minutes, DCMHigh>98%Lab-scale
HF Fluorination160–180°C, FeCl₃, 24 hoursModerate85–90%Industrial (patented)
Oxidative CouplingDMSO, 50°C, OxoneLow80–85%Lab-scale

Key Observations :

  • Catalytic hydrogenation and HF fluorination are preferred for large-scale synthesis due to established protocols and recyclable catalysts.

  • Microwave-assisted reactions offer rapid access to intermediates but require specialized equipment.

  • Oxidative coupling suffers from lower yields but enables access to novel derivatives.

Comparison with Similar Compounds

Structural and Functional Analogues
Pyridine-2,3-diamine Derivatives
Compound Name CAS Molecular Formula Key Features References
N2-Methyl-5-(trifluoromethyl)pyridine-2,3-diamine 172648-55-4 C₇H₈F₃N₃ Contains -NHCH₃ at N2 and -CF₃ at C5; potential hindered dimerization due to steric bulk at N2.
5-(Trifluoromethyl)pyridine-2,3-diamine 107867-51-6 C₆H₅F₃N₃ Lacks the methyl group at N2; undergoes oxidative dimerization to form bioactive dimers (e.g., antimicrobial agents).
Pyridine-2,3-diamine N/A C₅H₇N₃ Parent compound without -CF₃ or -CH₃; dimerizes into yellow-brown compounds (213 Da) via Burkholderia sp. MAK1 catalysis.

Key Differences :

  • The methyl group at N2 in the target compound likely reduces its propensity for oxidative dimerization compared to 5-(trifluoromethyl)pyridine-2,3-diamine and pyridine-2,3-diamine, which form dimers with antimicrobial activity .
Substituted Pyridin-2-amines
Compound Name CAS Molecular Formula Key Features References
N-Methyl-5-(trifluoromethyl)pyridin-2-amine 106447-97-6 C₇H₇F₃N₂ Single amino group at C2 with -CH₃ substitution; simpler structure with limited dimerization potential.
5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine 1036027-52-7 C₁₁H₁₃F₃N₂Si Contains a trimethylsilyl-ethynyl group at C3; enhanced steric hindrance and lipophilicity.

Key Differences :

  • The trimethylsilyl-ethynyl group in 1036027-52-7 increases lipophilicity, making it more suitable for hydrophobic interactions in drug design compared to the target compound .
  • N-Methyl-5-(trifluoromethyl)pyridin-2-amine lacks the C3 amino group, limiting its ability to participate in hydrogen bonding or metal coordination compared to the target .
Halogenated Pyridine Derivatives
Compound Name CAS Molecular Formula Key Features References
N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)pivalamide 1002916-67-9 C₁₁H₁₂F₃IN₂O Contains an iodine atom at C3 and a pivalamide group; higher molecular weight and halogen-dependent reactivity.

Key Differences :

  • The iodine atom in 1002916-67-9 enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), a feature absent in the target compound .
  • The pivalamide group enhances metabolic stability compared to the amino groups in the target .

Biological Activity

Structural Characteristics

The compound features a pyridine ring with a methyl group at the N2 position and a trifluoromethyl group at the 5 position. The presence of these substituents enhances its lipophilicity and metabolic stability, which are critical factors in drug design. The trifluoromethyl group is known to improve the bioactivity of various drug candidates by facilitating better membrane penetration and interaction with biological targets.

Antimicrobial Properties

Compounds with similar structures to N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine have demonstrated notable antimicrobial activity against various bacterial strains. This activity is attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Anticancer Properties

Research indicates that derivatives of pyridine compounds often exhibit anticancer properties. For instance, certain pyridinyl derivatives have been shown to target specific proteins involved in cancer cell proliferation and survival. While direct studies on this compound are sparse, its structural similarity to known anticancer agents suggests it may also possess such properties .

The mechanism of action for this compound likely involves interactions with specific molecular targets within cells. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, allowing it to interact with intracellular targets that are crucial for various biological processes. This interaction may lead to inhibition of cell growth or induction of apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

The following table summarizes some key characteristics of this compound compared to related compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
This compoundMethyl and trifluoromethyl groups on pyridinePotential antimicrobial and anticancerEnhanced lipophilicity
3-Amino-5-(trifluoromethyl)pyridineAmino group at 3 positionAntimicrobialStronger interaction with bacterial enzymes
6-Amino-4-(trifluoromethyl)-pyrimidin-2(1H)-onePyrimidine core with trifluoromethylAnticancerTargets specific kinases involved in cancer

Q & A

Q. What are the recommended synthetic methodologies for N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine in academic laboratories?

Answer: The compound is typically synthesized via multi-step protocols involving nucleophilic substitution and functional group transformations. For example, analogous pyridine derivatives are synthesized by esterification of carboxylic acid precursors under reflux conditions with ethanol, followed by amine group introduction via catalytic hydrogenation or substitution . Key intermediates, such as 5-(trifluoromethyl)pyridine-2,3-dicarboxylic acid, can be modified using methylamine to introduce the N2-methyl group. Reaction monitoring via TLC or HPLC is critical to ensure intermediate purity .

Q. How can the molecular structure of this compound be validated experimentally?

Answer: X-ray crystallography is the gold standard for structural confirmation. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallographic analysis, providing bond-length precision up to 0.001 Å . For visualization, ORTEP-3 or WinGX can generate thermal ellipsoid diagrams to highlight steric effects from the trifluoromethyl group . Complementary techniques like NMR (e.g., 19F^{19}\text{F} NMR for CF3_3 group analysis) and high-resolution mass spectrometry (HRMS) validate molecular composition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound (e.g., antimicrobial vs. anticancer results)?

Answer: Discrepancies often arise from assay conditions (e.g., cell lines, concentration ranges) or impurities in synthesized batches. To address this:

  • Standardize biological assays using validated cell lines (e.g., NCI-60 panel for anticancer screening) and include positive controls (e.g., doxorubicin).
  • Purify the compound via column chromatography or recrystallization to ≥98% purity (confirmed by HPLC) .
  • Perform structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing CF3_3 with Cl or CH3_3) to isolate bioactive moieties .

Q. What strategies improve regioselectivity in substitution reactions involving the trifluoromethyl-pyridine scaffold?

Answer: The electron-withdrawing CF3_3 group directs electrophilic substitutions to specific positions. To enhance regioselectivity:

  • Use directing groups (e.g., boronic acids) to block undesired sites during functionalization .
  • Optimize reaction conditions: Lower temperatures (−20°C to 0°C) reduce kinetic competition, favoring meta-substitution over para-positions .
  • Computational modeling (DFT calculations) predicts reactive sites by analyzing frontier molecular orbitals (FMOs) and charge distribution .

Methodological and Analytical Considerations

Q. How can researchers mitigate challenges in crystallizing this compound due to its hydrophobicity?

Answer:

  • Use mixed-solvent systems (e.g., hexane/ethyl acetate or DCM/methanol) to balance polarity and solubility.
  • Slow evaporation at 4°C promotes nucleation.
  • For stubborn cases, employ "crystal seeding" with structurally similar compounds or co-crystallization agents .

Q. What analytical workflows are recommended for detecting degradation products during stability studies?

Answer:

  • Accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling.
  • LC-MS/MS identifies degradation products (e.g., hydrolyzed amines or oxidized intermediates).
  • Pair with 1H^{1}\text{H}-19F^{19}\text{F} HOESY NMR to study fluorine-environment changes, which are sensitive to structural degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.